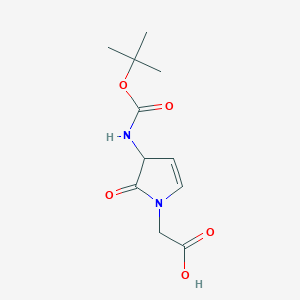
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid is a compound that features a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butoxycarbonyl group serves as a protecting group for the amino function, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide . The mixture is stirred at room temperature, and the product is purified by crystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
化学反応の分析
Types of Reactions
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or deprotected forms .
科学的研究の応用
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group stabilizes the amino function, preventing unwanted reactions during synthesis. Upon removal of the protecting group under acidic conditions, the free amino group can participate in further chemical reactions .
類似化合物との比較
Similar Compounds
Uniqueness
2-(3-((Tert-butoxycarbonyl)amino)-2-oxo-2,3-dihydro-1H-pyrrol-1-YL)acetic acid is unique due to its specific structure, which combines a pyrrolidine ring with a tert-butoxycarbonyl-protected amino group. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H16N2O5 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-3H-pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h4-5,7H,6H2,1-3H3,(H,12,17)(H,14,15) |
InChIキー |
ZIHSQNSSKCKOQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1C=CN(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


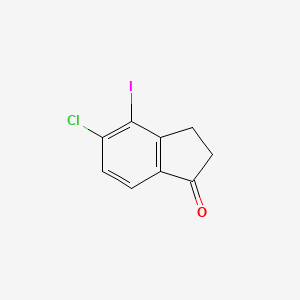
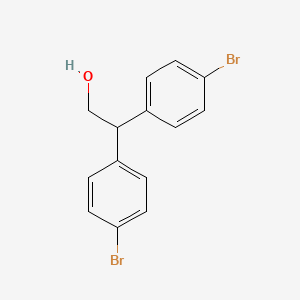
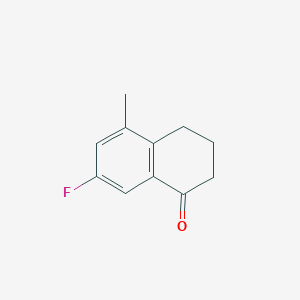
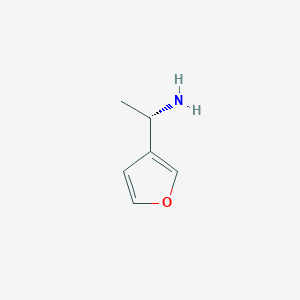
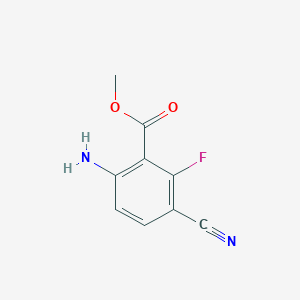
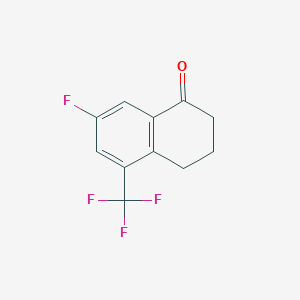
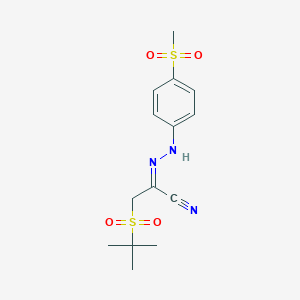
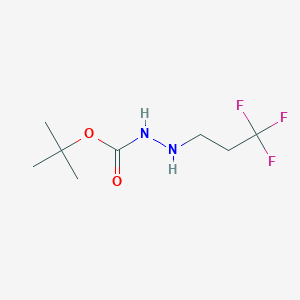
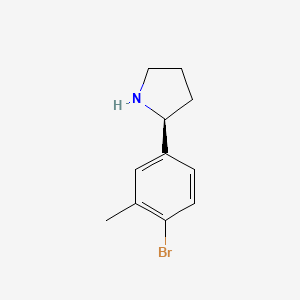
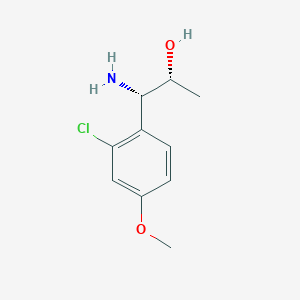
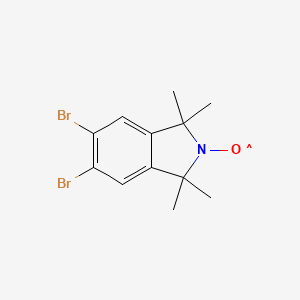
![8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054661.png)

![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)
